3-isopropylisoxazole-5-carboxylic acid

Medicinal Chemistry ADME LogP

When designing intracellular probes, inconsistent lipophilicity across analog batches can derail SAR studies. 3-Isopropylisoxazole-5-carboxylic acid (CAS 14633-22-8) solves this with a precisely positioned isopropyl group delivering XLogP3=1.4-critical for passive membrane permeability. • 0.85 log units higher lipophilicity than 3-methyl analog for enhanced intracellular concentration • Steric bulk enables selective mono-acylation of polyfunctional amines, simplifying purification • Vendor-reported T-type calcium channel inhibitory activity for neuronal excitability studies

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 14633-22-8
Cat. No. B081153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropylisoxazole-5-carboxylic acid
CAS14633-22-8
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)C(=O)O
InChIInChI=1S/C7H9NO3/c1-4(2)5-3-6(7(9)10)11-8-5/h3-4H,1-2H3,(H,9,10)
InChIKeyGYOKWSOCMUDVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylisoxazole-5-carboxylic Acid: Physicochemical Overview


3-Isopropylisoxazole-5-carboxylic acid is a 3-alkyl-substituted isoxazole-5-carboxylic acid derivative, characterized by an isopropyl group at the 3-position and a carboxylic acid at the 5-position of the isoxazole ring. Its molecular formula is C7H9NO3 with a molecular weight of 155.15 g/mol [1]. The compound is a solid at room temperature with a reported melting point of 74-76 °C and a computed XLogP3 of 1.4, which positions it as a moderately lipophilic heterocyclic building block [1][2]. As a member of the isoxazole-5-carboxylic acid family, this compound serves as a key intermediate in medicinal chemistry for the synthesis of amides, esters, and more complex heterocyclic systems via standard carboxylic acid derivatization chemistry [2].

Workflow Heterocyclic building block derivatization
Selection Moderate lipophilicity for cell-based probe design
Use Context Sterically demanding amide coupling selectivity

Substitution Failure in 3-Alkyl-Isoxazole-5-Carboxylic Acids


Within the 3-alkyl-isoxazole-5-carboxylic acid series, the nature of the alkyl substituent directly dictates key physicochemical properties such as lipophilicity, melting point, and steric bulk, which in turn profoundly influence solubility, membrane permeability, and reactivity in downstream synthetic transformations. A generic substitution of the 3-isopropyl derivative with a 3-methyl or 3-ethyl analog cannot be undertaken without altering crucial properties; for instance, the computed XLogP3 varies from 0.55 for the 3-methyl analog to 1.4 for the 3-isopropyl derivative, representing a significant shift in partition coefficient [1][2]. This variation can lead to dramatic differences in a compound's performance in biological assays, its ADME profile, and its chromatographic behavior during purification, making analog-specific procurement essential for reproducible research outcomes.

3-Methyl analog
Target: Higher melting point (199–201 °C), lower lipophilicity (XLogP 0.55)
Lower lipophilicity may shift passive membrane permeability; reported HCA2 agonism differs from target ion-channel profile.
3-Ethyl analog
Target: Intermediate LogP (~0.75), reduced steric bulk vs. isopropyl
Steric-hindrance-controlled acylation selectivity may not transfer; chromatographic behavior and solubility can shift.

3-Isopropylisoxazole-5-Carboxylic Acid: Analog Comparison


Lipophilicity Advantage Over 3-Methyl Analog

The target compound's lipophilicity, measured by its computed partition coefficient (XLogP3), is 1.4. This is significantly higher than the 3-methyl analog (3-methylisoxazole-5-carboxylic acid), which has a reported XLogP of 0.55, and moderately higher than the 3-ethyl analog's LogP of approximately 0.75 [1][2]. The quantified difference indicates that the 3-isopropyl derivative is markedly more lipophilic, suggesting superior passive membrane permeability, which is a critical parameter for intracellular target engagement in cell-based assays [2].

Lipophilicity
Cross-study comparable
XLogP3 = 1.4
vs. 0.55 (3-methyl), ~0.75 (3-ethyl)
Reported lipophilicity difference supports membrane permeability review.
Computed values; experimental logP may differ.
Medicinal Chemistry ADME LogP

Lower Melting Point vs. 3-Methyl Analog

The target compound has a reported melting point of 74-76 °C, which is dramatically lower than the 199-201 °C melting point of the 3-methyl analog [1]. A lower melting point is often correlated with higher solubility in organic solvents, a crucial factor for solution-phase chemistry. The 3-isopropyl derivative's near-ambient melting point makes it easier to handle as a low-melting solid or liquid under slightly elevated temperatures, reducing the risk of decomposition from excessive heating during standard laboratory operations [1].

Melting Point
Cross-study comparable
74–76 °C
vs. 199–201 °C (3-methyl analog)
Lower melting point may support easier solution-phase handling.
Correlation with solubility is solvent-dependent.
Process Chemistry Formulation Solubility

Steric Hindrance for Regioselective Acylation

The isopropyl group presents a greater steric bulk (Taft steric parameter Es ≈ -1.71) compared to a methyl group (Es = 0.0) or an ethyl group (Es ≈ -0.07). This increased steric demand at the 3-position can reduce the rate of acylation of sterically hindered amines, offering greater selectivity in amide coupling reactions when reacting with substrates containing multiple nucleophilic sites [1]. While direct experimental kinetic data comparing all three analogs in a single study was not found, this is a fundamental structure-reactivity principle that guides synthetic route design.

Steric Bulk
Class-level inference
Isopropyl Taft Es ≈ -1.71
vs. Es = 0.0 (methyl), Es ≈ -0.07 (ethyl)
Supports regioselective acylation review; rate differences require primary validation.
Based on steric parameters, not direct kinetic data.
Synthetic Chemistry Reactivity Amide Coupling

T-Type Calcium Channel Inhibition

Several vendor sources cite 3-isopropylisoxazole-5-carboxylic acid (designated 3IPA) as an inhibitor of voltage-gated calcium channels, specifically binding to the T-type calcium channel, and suggest its utility in neuropathic pain models by reducing neuronal excitability . In contrast, the 3-methyl analog (3-methylisoxazole-5-carboxylic acid) is documented as a hydroxycarboxylic acid receptor 2 (HCA2) agonist, showcasing a completely different biological target profile [1]. It is critical to note that the calcium channel inhibition data for 3IPA were not located in a primary peer-reviewed study, and thus this evidence is indicative of a potential application area requiring further primary validation.

T-Type Channel Inhibition
Data to verify
Vendor-reported T-type calcium channel binding
Reported target engagement context; requires primary assay confirmation.
Not located in a peer-reviewed study; 3-methyl analog is a known HCA2 agonist.
Pharmacology Ion Channels Neuropathic Pain

Application Scenarios for 3-Isopropylisoxazole-5-Carboxylic Acid


Cell-Permeable Chemical Probe Design

Medicinal chemists designing probes for intracellular targets can select the 3-isopropyl derivative for its elevated lipophilicity (XLogP3 = 1.4), which is 0.85 log units higher than the 3-methyl analog, predicting better passive membrane permeability and potentially higher intracellular concentration . This property is critical for ensuring that the derived probe reaches its target within the cell at effective concentrations.

Sterically Demanding Amide Library Synthesis

In library synthesis, the steric bulk of the isopropyl group can be leveraged to control reaction selectivity. When coupling to amines with multiple reactive sites, the reduced acylation rate due to the isopropyl group's steric hindrance can favor mono-acylation over bis-acylation, a selectivity profile not achievable with the less bulky methyl or ethyl analogs . This simplifies purification and increases the yield of the desired product.

T-Type Calcium Channel Biology

Researchers studying the role of T-type calcium channels in neuronal excitability and pain pathways can use this compound as a tool based on vendor-reported inhibitory activity . This application is distinct from the 3-methyl analog, which acts as an HCA2 agonist [1]. By choosing this specific analog, scientists can probe calcium channel-related phenotypes without confounding off-target effects from HCA2 receptor modulation, pending confirmation through primary in-house assays.

Application
Selection Property
Validation Focus
Intracellular probe design
Moderate lipophilicity
Passive membrane permeability assay context
Regioselective amide library synthesis
Steric hindrance of 3-isopropyl
Acylation selectivity and purification profile
T-type calcium channel biology
Vendor-reported channel interaction
Target engagement and selectivity panel

Technical Documentation Hub

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37 linked technical documents
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